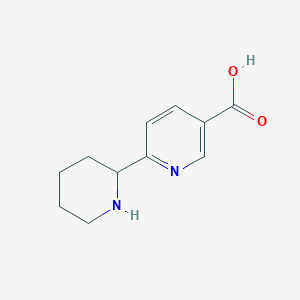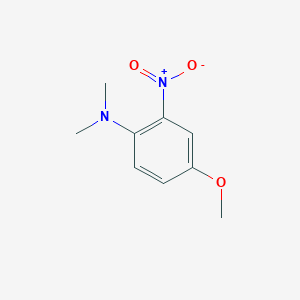
2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(4-bromo-2-metilfenil)etan-1-ol es un compuesto químico con la fórmula molecular C9H12BrNO. Se caracteriza por la presencia de un grupo amino, un átomo de bromo y un grupo hidroxilo unido a un anillo fenilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Amino-2-(4-bromo-2-metilfenil)etan-1-ol típicamente involucra la bromación de 2-metilfenil etan-1-ol seguida de la introducción de un grupo amino. Las condiciones de reacción a menudo incluyen el uso de bromo o N-bromosuccinimida (NBS) como agente bromante, y la reacción se lleva a cabo en un solvente inerte como diclorometano. El paso de aminación posterior se puede lograr utilizando amoníaco o una fuente de amina en condiciones básicas.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, técnicas de separación eficientes y medidas estrictas de control de calidad para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Amino-2-(4-bromo-2-metilfenil)etan-1-ol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar un compuesto carbonilo.
Reducción: El átomo de bromo se puede reducir para formar un átomo de hidrógeno.
Sustitución: El átomo de bromo se puede sustituir con otros nucleófilos como grupos hidroxilo, amino o alquilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o gas hidrógeno (H2) en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución nucleófila a menudo implican reactivos como hidróxido de sodio (NaOH) o amoníaco (NH3).
Productos Principales
Oxidación: Formación de 2-amino-2-(4-bromo-2-metilfenil)acetona.
Reducción: Formación de 2-amino-2-(2-metilfenil)etan-1-ol.
Sustitución: Formación de 2-amino-2-(4-hidroxi-2-metilfenil)etan-1-ol u otros derivados sustituidos.
Aplicaciones Científicas De Investigación
2-Amino-2-(4-bromo-2-metilfenil)etan-1-ol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica y como reactivo en varias reacciones químicas.
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos especializados y como intermedio en la síntesis de moléculas complejas.
Mecanismo De Acción
El mecanismo de acción de 2-Amino-2-(4-bromo-2-metilfenil)etan-1-ol implica su interacción con objetivos moleculares y vías específicas. Los grupos amino e hidroxilo le permiten formar enlaces de hidrógeno e interactuar con enzimas o receptores. El átomo de bromo puede participar en la unión halógena, influyendo en la afinidad de unión y la especificidad del compuesto. Estas interacciones pueden modular las vías biológicas y producir varios efectos fisiológicos.
Comparación Con Compuestos Similares
Compuestos Similares
2-Amino-2-(4-bromofenil)etan-1-ol: Carece del grupo metilo en el anillo fenilo.
2-Amino-2-(4-cloro-2-metilfenil)etan-1-ol: Contiene un átomo de cloro en lugar de un átomo de bromo.
2-Amino-2-(4-yodo-2-metilfenil)etan-1-ol: Contiene un átomo de yodo en lugar de un átomo de bromo.
Unicidad
2-Amino-2-(4-bromo-2-metilfenil)etan-1-ol es único debido a la presencia del átomo de bromo y el grupo metilo en el anillo fenilo.
Propiedades
Fórmula molecular |
C9H12BrNO |
|---|---|
Peso molecular |
230.10 g/mol |
Nombre IUPAC |
2-amino-2-(4-bromo-2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-6-4-7(10)2-3-8(6)9(11)5-12/h2-4,9,12H,5,11H2,1H3 |
Clave InChI |
APVGIIBNVUYYIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Br)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(4-amino-3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid](/img/structure/B12094779.png)


![[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12094809.png)


![4-Chloro-2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12094827.png)

